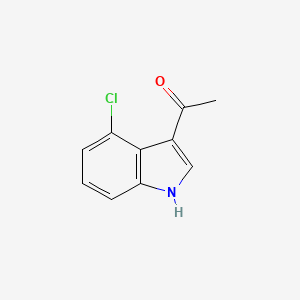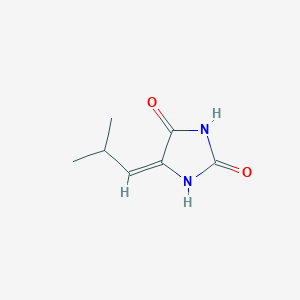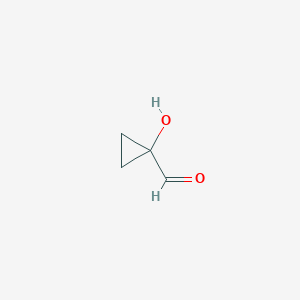
1-(4-chloro-1H-indol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloroindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving scalability.
化学反応の分析
Types of Reactions: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding 1-(4-chloro-1H-indol-3-yl)ethanol.
Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: 1-(4-Chloro-1H-indol-3-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chloro-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.
Medicine: Research into its potential as an anticancer agent is ongoing, given the biological activity of indole derivatives in inhibiting cancer cell growth.
Industry: It is utilized in the synthesis of dyes and pigments, taking advantage of the chromophoric properties of the indole ring system.
作用機序
The mechanism by which 1-(4-chloro-1H-indol-3-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation. The chlorine atom at the 4-position may enhance binding affinity or selectivity for certain targets.
類似化合物との比較
Comparison with Other Indole Derivatives: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Similar compounds include:
1-(1H-indol-3-yl)ethan-1-one: Lacks the chlorine atom, resulting in different chemical properties and potentially different biological activities.
1-(4-Bromo-1H-indol-3-yl)ethan-1-one: The bromine atom may confer different reactivity compared to chlorine, affecting its use in synthesis and biological studies.
1-(4-Methyl-1H-indol-3-yl)ethan-1-one: The methyl group introduces steric effects that can alter the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
1-(4-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 |
InChIキー |
IUAITJBDUFLNOD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)


![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)

